molecular formula C20H21N3O7 B11825361 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine

3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine

Cat. No.: B11825361
M. Wt: 415.4 g/mol
InChI Key: RZBZCUISIQLULR-LZLYRXPVSA-N
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Description

3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the biomedical sector. This compound is particularly esteemed for its antiviral properties and is used extensively in research related to DNA virus-induced ailments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine involves multiple steps, starting from 2’-deoxycytidine. The primary steps include the acetylation of the 3’ and 5’ hydroxyl groups and the benzoylation of the N4 amino group. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the N4 position.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: Yields 2’-deoxycytidine and acetic acid or benzoic acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex nucleoside analogs.

    Biology: In studies related to DNA replication and repair mechanisms.

    Medicine: As an antiviral agent in the research of treatments for DNA virus-induced diseases.

    Industry: In the production of antiviral drugs and diagnostic reagents

Mechanism of Action

The compound exerts its effects primarily by incorporating into viral DNA during replication, thereby inhibiting the activity of viral DNA polymerase. This leads to the termination of DNA chain elongation and ultimately, the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
  • N4,O3’,O5’-Tribenzoyl-2’-deoxycytidine

Uniqueness

3’,5’-Di-O-acetyl-N4-benzoyl-2’-deoxycytidine is unique due to its dual acetylation at the 3’ and 5’ positions, which enhances its stability and bioavailability compared to other similar compounds. This makes it particularly effective in antiviral research .

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C20H21N3O7/c1-12(24)28-11-16-15(29-13(2)25)10-18(30-16)23-9-8-17(22-20(23)27)21-19(26)14-6-4-3-5-7-14/h3-9,15-16,18H,10-11H2,1-2H3,(H,21,22,26,27)/t15-,16+,18+/m0/s1

InChI Key

RZBZCUISIQLULR-LZLYRXPVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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